molecular formula C6H9NO3 B13426433 4-Nitrocyclohexan-1-one

4-Nitrocyclohexan-1-one

Cat. No.: B13426433
M. Wt: 143.14 g/mol
InChI Key: RFHYQGJFKZEPEB-UHFFFAOYSA-N
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Description

4-Nitrocyclohexan-1-one is an organic compound with the molecular formula C6H9NO3 It is a nitro-substituted cyclohexanone, characterized by a six-membered ring structure with a nitro group (-NO2) attached to the fourth carbon and a ketone group (C=O) at the first carbon

Preparation Methods

The synthesis of 4-Nitrocyclohexan-1-one can be achieved through several methods:

    Nitration of Cyclohexanone: One common method involves the nitration of cyclohexanone using nitric acid or nitrogen dioxide as nitrating agents.

    Selective Nitration of Cyclohexane: Another approach involves the selective nitration of cyclohexane using tert-butyl nitrite catalyzed by N-hydroxyphthalimide.

Chemical Reactions Analysis

4-Nitrocyclohexan-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon). This reaction yields 4-aminocyclohexanone.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with thiols can yield thioethers.

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions for these reactions include hydrogen gas, palladium on carbon, thiols, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Nitrocyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrocyclohexan-1-one involves its participation in nucleophilic addition reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The nitro group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical transformations, such as reduction and substitution reactions .

Comparison with Similar Compounds

4-Nitrocyclohexan-1-one can be compared with other nitro-substituted cyclohexanones and cyclohexanones:

Properties

IUPAC Name

4-nitrocyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-6-3-1-5(2-4-6)7(9)10/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHYQGJFKZEPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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